Hdac-IN-29
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Overview
Description
Hdac-IN-29 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
The synthesis of Hdac-IN-29 involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through nucleophilic acyl substitution reactions, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Hdac-IN-29 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Hdac-IN-29 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling.
Biology: Employed in research to understand the epigenetic mechanisms underlying various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and other conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases
Mechanism of Action
Hdac-IN-29 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to an increase in the acetylation of histone proteins, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase enzymes, and the pathways involved in its mechanism of action include chromatin remodeling and transcriptional regulation .
Comparison with Similar Compounds
Hdac-IN-29 is compared with other histone deacetylase inhibitors, such as suberoylanilide hydroxamic acid (SAHA), trichostatin A (TSA), and valproic acid (VPA). This compound is unique in its specific inhibitory activity against certain histone deacetylase isoforms, which may result in different therapeutic effects and side effect profiles. Similar compounds include:
Suberoylanilide hydroxamic acid (SAHA): Known for its broad-spectrum histone deacetylase inhibitory activity.
Trichostatin A (TSA): A potent inhibitor of class I and II histone deacetylases.
Valproic acid (VPA): Primarily used as an anticonvulsant and mood-stabilizing drug, also known to inhibit histone deacetylases .
Properties
Molecular Formula |
C20H23N3O4S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(2R)-1-anilino-3-[4-(hydroxyamino)-4-oxobutyl]sulfanyl-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C20H23N3O4S/c24-18(23-27)12-7-13-28-14-17(20(26)21-16-10-5-2-6-11-16)22-19(25)15-8-3-1-4-9-15/h1-6,8-11,17,27H,7,12-14H2,(H,21,26)(H,22,25)(H,23,24)/t17-/m0/s1 |
InChI Key |
KLPIKEBAJICFPE-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CSCCCC(=O)NO)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CSCCCC(=O)NO)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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